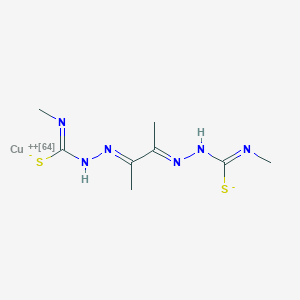

Atsm Cu-64

Description

Early Investigations and Initial Postulations of Atsm Cu-64 Function

The initial development of copper-labeled diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM) was driven by the need for a non-invasive method to measure and map the extent of hypoxia within solid tumors. rsc.orgnih.gov Early preclinical studies demonstrated that Cu-ATSM, a neutral and lipophilic molecule, could readily cross cell membranes. nih.gov The foundational hypothesis for its function was based on a mechanism of hypoxia-selective trapping.

The prevailing postulation was that upon entering a cell, the Cu(II)-ATSM complex would be reduced to an unstable Cu(I)-ATSM complex. nih.govnih.gov In well-oxygenated (normoxic) cells, this reduced complex was thought to be quickly re-oxidized back to its original state, allowing it to diffuse out of the cell. nih.gov Conversely, in the low-oxygen, reductive environment of hypoxic cells, the complex would remain in its reduced form, leading to its dissociation. nih.gov The released copper ion would then be trapped intracellularly, binding to various cellular components, thus leading to a selective accumulation of radioactivity in hypoxic regions that could be visualized with PET imaging. nih.govnih.gov One of the first preclinical studies supporting this involved a mouse model with an EMT6 breast carcinoma cell line, which showed heterogeneous uptake of the radiotracer in areas presumed to be hypoxic. frontiersin.org

Evolution of Mechanistic Hypotheses for this compound Biological Interactions

While the initial bioreductive trapping model provided a strong foundation, subsequent research revealed a more complex and, at times, controversial picture of this compound's biological interactions. Studies began to show a tumor-type-dependent selectivity, challenging its universality as a hypoxia marker. snmjournals.org For instance, a comparative study in different tumor models found a close correlation between 64Cu-ATSM uptake and the hypoxia marker EF5 in R3230Ac adenocarcinoma and 9L glioma tumors, but not in FSA fibrosarcoma tumors. snmjournals.org In the fibrosarcoma model, uptake appeared to correlate more with vascular perfusion than with hypoxia. snmjournals.org

This led to an evolution of the mechanistic hypothesis, suggesting that this compound may be more broadly a marker of an "over-reduced" intracellular state, which is often, but not exclusively, caused by hypoxia. frontiersin.orgsnmjournals.orgnih.gov This over-reduced environment, characterized by an abundance of reducing equivalents like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), could facilitate the reduction and trapping of the compound even under normoxic conditions in certain cell types with specific metabolic profiles, such as those with mitochondrial dysfunction. nih.govmdpi.com

Further research has continued to refine this understanding:

Role of Copper Metabolism: Some studies suggest that the distribution of radiocopper from 64Cu-ATSM can mirror that of ionic copper (e.g., from 64Cu-acetate) in certain tumors, indicating that the underlying cellular copper metabolism pathways may play a significant role in the tracer's retention. ox.ac.uk

Interaction with Cancer Stem Cells: Evidence has emerged linking 64Cu-ATSM accumulation to regions rich in CD133+ cells, a marker associated with cancer stem cells. nih.govnih.gov This suggests the tracer may preferentially accumulate in these highly aggressive and therapy-resistant cell populations, which often reside in hypoxic niches. nih.gov

MTHFD2 Targeting: More recent in silico studies have proposed that this compound may act as a targeting agent for Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), an enzyme that supports adaptation to hypoxia. Molecular docking and simulation analyses suggest a strong binding affinity and stability of this compound within the MTHFD2 active site, presenting another potential layer to its mechanism. nih.gov

Positioning of this compound within Radiopharmaceutical Research Paradigms

This compound holds a distinct and influential position within modern radiopharmaceutical research, primarily through its roles in hypoxia imaging and theranostics.

Hypoxia Imaging: The non-invasive imaging of tumor hypoxia remains a critical goal in oncology to guide treatment planning and predict therapy response. nih.govsnmjournals.org this compound, labeled with various positron-emitting copper isotopes (60Cu, 61Cu, 62Cu, 64Cu), became a leading agent in this paradigm. nih.govrsc.org It offered a potential alternative to other hypoxia tracers, such as [18F]-fluoromisonidazole (18F-MISO), with some studies suggesting favorable imaging characteristics. The ability to potentially predict patient outcomes based on pre-therapy imaging has been a significant driver of its clinical evaluation in various cancers, including cervical, lung, and head and neck cancers. nih.govnih.govnih.gov

Theranostics: Perhaps its most significant positioning is as an archetypal "theranostic" agent. nih.govtums.ac.ir The 12.7-hour half-life of 64Cu is long enough to allow for production and shipping to sites remote from a cyclotron, facilitating multi-center trials. nih.gov More importantly, its decay scheme is uniquely suited for a dual diagnostic-therapeutic function. tums.ac.ir The positron emission (17.4%) allows for high-quality PET imaging, while the concurrent emission of beta particles (40%) and Auger electrons provides a cytotoxic payload that can damage the DNA of cells where the agent accumulates. nih.govresearchgate.net This dual capability allows for the prospect of imaging a hypoxic, therapy-resistant tumor and treating it with the very same compound, representing a cornerstone of personalized medicine strategies in nuclear oncology. Preclinical studies have repeatedly demonstrated that administering higher doses of 64Cu-ATSM can inhibit tumor growth and improve survival in animal models, validating its therapeutic potential. nih.govnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

213531-97-6 |

|---|---|

Molecular Formula |

C8H14CuN6S2 |

Molecular Weight |

322.3 g/mol |

IUPAC Name |

copper-64(2+);N'-methyl-N-[(E)-[(3E)-3-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |

InChI |

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;/i;1+0 |

InChI Key |

SBHDKYTVDCRMOE-NLRRAJSESA-L |

Isomeric SMILES |

C/C(=N\NC(=NC)[S-])/C(=N/NC(=NC)[S-])/C.[64Cu+2] |

Canonical SMILES |

CC(=NNC(=NC)[S-])C(=NNC(=NC)[S-])C.[Cu+2] |

Origin of Product |

United States |

Radiochemistry and Synthesis of Atsm Cu 64

Radionuclide Production for Atsm Cu-64 Labeling

The production of high-purity, high-specific-activity ⁶⁴Cu is a critical initial step for the synthesis of ⁶⁴Cu-ATSM. Cyclotrons are the primary means for producing ⁶⁴Cu for biomedical applications.

Cyclotron Production Methodologies for Copper-64

Targets are typically prepared by electroplating enriched ⁶⁴Ni onto a suitable backing material, such as gold or platinum frontiersin.orgnih.govresearchgate.netiaea.orgmdpi.com. The thickness and density of the electroplated ⁶⁴Ni layer are carefully controlled to optimize the proton beam interaction and maximize ⁶⁴Cu yield researchgate.netmdpi.com. Proton energies typically range from 11 to 18 MeV for this reaction frontiersin.orgresearchgate.net. Irradiation parameters, including proton beam current and irradiation time, are adjusted based on the desired activity of ⁶⁴Cu researchgate.netmdpi.commdpi.com.

While solid targets are common, methods using liquid targets containing enriched ⁶⁴Ni have also been developed, offering potential advantages in automated processing iaea.orgmdpi.comworldscientific.com.

Post-Irradiation Processing and Purification of Copper-64

Following irradiation, the target material contains not only the desired ⁶⁴Cu but also the bulk of the unreacted ⁶⁴Ni target material and potential radionuclidic impurities produced through other nuclear reactions nih.gov. Efficient separation and purification are essential to obtain ⁶⁴Cu in a form suitable for radiolabeling.

The irradiated target is typically dissolved in a strong acid, commonly hydrochloric acid (HCl) frontiersin.orgsnmjournals.orgnih.govmdpi.commdpi.comcern.chnih.govbioorg.org. The concentration of the acid is critical for dissolving the target material and influencing the chemical species formed.

Purification of ⁶⁴Cu from the dissolved target material is predominantly achieved using ion-exchange chromatography frontiersin.orgsnmjournals.orgnih.govmdpi.commdpi.comcern.chnih.govbioorg.org. Anion-exchange resins, such as AG1-X8, are commonly used frontiersin.orgsnmjournals.orgnih.govmdpi.comnih.gov. The separation relies on the different affinities of copper and nickel species for the resin in varying concentrations of HCl. Nickel typically does not form strong chloro-complexes and is eluted with higher concentrations of HCl (e.g., 6 M), while copper forms stable chloro-complexes in concentrated HCl and is retained by the resin nih.govnih.gov. ⁶⁴Cu is then selectively eluted by decreasing the HCl concentration (e.g., 0.1 M or 0.5 M HCl) frontiersin.orgsnmjournals.orgnih.govmdpi.comnih.gov.

This process effectively separates ⁶⁴Cu from the bulk ⁶⁴Ni and other potential impurities like cobalt radioisotopes (e.g., ⁵⁵Co, ⁵⁶Co, ⁵⁷Co, ⁵⁸Co, ⁶¹Co), which may be produced depending on the target material and irradiation energy nih.gov. Automated systems have been developed to perform the dissolution and purification steps, reducing radiation exposure to personnel and improving process consistency frontiersin.orgmdpi.comcern.chnih.gov. The final product is typically obtained as a solution of [⁶⁴Cu]CuCl₂ frontiersin.orgsnmjournals.orgmdpi.commdpi.com. High radionuclidic purity (>99% or >99.99%) is routinely achieved after purification frontiersin.orgmdpi.commdpi.combioorg.org.

Precursor Ligand Synthesis and Characterization of Atsm

The precursor ligand for ⁶⁴Cu-ATSM is diacetyl bis(N4-methylthiosemicarbazone), commonly referred to as ATSM.

The synthesis of ATSM involves the condensation reaction between diacetyl (2,3-butanedione) and 4-methyl-3-thiosemicarbazide acs.org. This reaction is typically carried out in an alcoholic solvent, such as ethanol, often with the addition of a small amount of acid catalyst like glacial acetic acid acs.org. Heating the reaction mixture, sometimes under reflux, facilitates the formation of the bis(thiosemicarbazone) ligand acs.org. The product, ATSM, can precipitate from the solution and is then isolated, for example, by filtration acs.org.

Characterization of the synthesized ATSM ligand is performed using various analytical techniques to confirm its structure and purity. Common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR) and mass spectrometry (e.g., ESI-MS) acs.org. Spectroscopic data, such as characteristic peaks in NMR spectra and the molecular ion peak in mass spectra, are used to verify the successful synthesis of the ligand acs.org.

Radiochemical Synthesis of this compound

The radiochemical synthesis of ⁶⁴Cu-ATSM involves the coordination of the purified ⁶⁴Cu radionuclide with the pre-synthesized ATSM ligand. This process results in the formation of the neutral, lipophilic complex [⁶⁴Cu][Cu(ATSM)].

Manual and Automated Synthesis Procedures for this compound

The radiolabeling of ATSM with ⁶⁴Cu can be performed using both manual and automated procedures.

Manual synthesis typically involves adding the purified [⁶⁴Cu]CuCl₂ solution to a solution containing the ATSM ligand pnas.orgkanazawa-u.ac.jp. The reaction is often carried out in a suitable solvent or buffer system. After incubation for a specific time and temperature, the reaction mixture is processed to purify the radiolabeled product and remove any unreacted ⁶⁴Cu or ligand kanazawa-u.ac.jp. Purification steps can involve techniques like solid-phase extraction (e.g., using C18 Sep-Pak columns) snmjournals.orgbioorg.org or high-performance liquid chromatography (HPLC) kanazawa-u.ac.jp.

Automated synthesis procedures for ⁶⁴Cu-ATSM have been developed to minimize radiation exposure to personnel and improve reproducibility and efficiency nih.govntnu.nonih.govresearchgate.netntnu.no. These procedures often utilize commercially available automated synthesis modules, such as modified GE TRACERlab FXN or IBA Synthera® Extension synthesizers nih.govntnu.nonih.govresearchgate.net. These modules are designed to handle radioactive materials and perform the necessary steps, including dispensing reagents, heating, mixing, and purification, in a contained environment nih.govntnu.nonih.govresearchgate.net. Automated systems can produce [⁶⁴Cu][Cu(ATSM)] with high radiochemical purity (>99%) and good stability over several hours nih.govntnu.nonih.govresearchgate.netntnu.no.

Optimization of Radiolabeling Conditions for this compound

Optimizing the radiolabeling conditions is crucial to achieve high radiochemical yield, purity, and specific activity of ⁶⁴Cu-ATSM. Key parameters that influence the labeling efficiency include pH, temperature, reaction time, and the molar ratio of ligand to radionuclide.

The pH of the reaction mixture plays a significant role in the complexation of copper by the ATSM ligand nih.gov. Optimal pH conditions are typically determined experimentally to ensure efficient and selective labeling.

The concentration of the ATSM ligand relative to the amount of ⁶⁴Cu (molar ratio) is also important. Using an appropriate excess of ligand can drive the reaction to completion and minimize the presence of unreacted ⁶⁴Cu kanazawa-u.ac.jp.

Reaction temperature and time are optimized to ensure sufficient reaction kinetics while minimizing potential degradation of the ligand or product.

Molar activity, defined as the amount of radioactivity per mole of the radiolabeled compound, is a critical quality control parameter, especially for applications where the mass of injected material needs to be minimized nih.govntnu.nonih.govresearchgate.netmdpi.com. Achieving high molar activity requires starting with high-specific-activity ⁶⁴Cu and optimizing the labeling conditions to ensure efficient incorporation of the radionuclide into the ligand with minimal non-radioactive copper contamination nih.govntnu.nonih.govresearchgate.netmdpi.com. Studies have reported end-of-synthesis (EOS) molar activities for [⁶⁴Cu][Cu(ATSM)] in the range of 2.2–5.5 Ci/μmol nih.govntnu.nonih.govresearchgate.net.

Impact of Trace Metal Impurities on this compound Formation

Trace metal impurities can significantly affect the formation and radiochemical yield of [⁶⁴Cu]Cu-ATSM. Nonradioactive metal ions can compete with ⁶⁴Cu²⁺ for complexation with the ATSM ligand, thereby reducing the labeling efficiency. mdpi.comnih.govdoaj.org

Studies have investigated the effects of various metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, and Fe²⁺, on the formation of [⁶⁴Cu]Cu-ATSM. The presence of nonradioactive Cu²⁺ impurities has been shown to inhibit the formation of the [⁶⁴Cu]Cu-ATSM complex at relatively low concentrations. mdpi.comnih.govdoaj.org For instance, when the amount of Cu²⁺ added was equivalent to 1.2 mol or more relative to ATSM, the radiochemical yield of [⁶⁴Cu]Cu-ATSM dropped below 90%, which is often considered a quality standard for radiopharmaceuticals. mdpi.comnih.govdoaj.org

Ni²⁺ also affects the labeling yield, although its impact is considerably weaker than that of Cu²⁺. A study showed that 288 molar equivalents of Ni²⁺ relative to ATSM were needed to reduce the radiochemical yield below 90%, indicating that the effect of Ni²⁺ is about 240 times less potent than that of Cu²⁺. mdpi.com

In contrast, Zn²⁺ and Fe²⁺ showed little effect on [⁶⁴Cu]Cu-ATSM formation, even when present in excess amounts relative to ATSM. mdpi.comnih.govdoaj.org The rate of chelate formation with ATSM is rapid for Cu²⁺, lower for Ni²⁺, and much slower for Zn²⁺ and Fe²⁺, as observed through UV-Vis absorption spectra studies. mdpi.comnih.govdoaj.org

These findings highlight the critical need to control the concentration of impurity Cu²⁺ during the synthesis of [⁶⁴Cu]Cu-ATSM to ensure high radiochemical yield and quality. mdpi.comnih.govdoaj.org The maximum tolerated concentrations of metal ions to maintain a radiochemical yield above 90% have been estimated, with Cu²⁺ having the lowest limit (0.26 ppm), followed by Ni²⁺ (10 ppm), and then Fe²⁺ and Zn²⁺ (100 ppm). mdpi.com

Quality Control Protocols for Research-Grade this compound

Rigorous quality control protocols are essential for research-grade ⁶⁴Cu-ATSM to ensure its suitability for studies. These protocols typically include assessments of radiochemical purity and radiochemical stability.

Radiochemical Purity Assessment Methodologies

Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form, which is ⁶⁴Cu-ATSM. High radiochemical purity is crucial to ensure that the observed effects or images are attributable to the targeted compound and not to radioactive impurities.

Common methodologies for assessing the radiochemical purity of ⁶⁴Cu-ATSM include High-Performance Liquid Chromatography (HPLC) and radio thin-layer chromatography (radio-TLC). ntnu.nonih.govresearchgate.nettums.ac.irnih.govsnmjournals.orgnih.govresearchgate.net

HPLC, particularly using reversed-phase columns, is a widely used and effective method for separating ⁶⁴Cu-ATSM from potential radioactive impurities, such as free ⁶⁴Cu²⁺. ntnu.nonih.govresearchgate.nettums.ac.irnih.gov The radiochemical purity is determined by measuring the radioactivity associated with the peak corresponding to ⁶⁴Cu-ATSM compared to the total radioactivity detected. Reported radiochemical purity values for research-grade ⁶⁴Cu-ATSM are frequently greater than 98% or 99%. tums.ac.irntnu.nonih.govresearchgate.nettums.ac.irnih.govsnmjournals.orgnih.govresearchgate.netpnas.org

Radio-TLC is another method used for assessing radiochemical purity, providing a simpler and faster alternative in some cases. nih.govtums.ac.ir The movement of the radioactive species on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase allows for the separation and identification of different radioactive components. nih.gov

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is also an important quality control parameter. Methods like HPLC with UV detection, ATSM titration, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the amount of the cold ATSM ligand or total copper present, allowing for the calculation of specific activity. ntnu.nonih.govtums.ac.ir Reported specific activity values for ⁶⁴Cu-ATSM can be in the range of several hundred Ci/mmol or MBq/µg. tums.ac.irtums.ac.irsnmjournals.org

Radiochemical Stability Evaluation of this compound

Radiochemical stability refers to the ability of ⁶⁴Cu-ATSM to maintain its chemical integrity and radiochemical purity over time under specific storage conditions. This is particularly important given the radioactive decay of ⁶⁴Cu and potential for radiolysis or degradation.

Stability is typically evaluated by assessing the radiochemical purity of ⁶⁴Cu-ATSM at different time points after synthesis, often under relevant conditions such as storage in solution or incubation in serum. snmjournals.orgtums.ac.irresearchgate.net

Studies have shown that ⁶⁴Cu-ATSM exhibits good radiochemical stability in aqueous solutions and biological matrices like human serum. snmjournals.orgtums.ac.irresearchgate.net For example, incubation in freshly prepared human serum at 37°C has demonstrated that the radiochemical purity of ⁶⁴Cu-ATSM can remain high, often greater than 99%, for periods up to 12 hours. tums.ac.ir In aqueous solutions, the radiolabeled complex has been reported to be stable for at least 12 hours, with no significant detection of other radioactive species by methods like radio-TLC. tums.ac.ir Some studies have even reported maintaining radiochemical purity for up to 20 hours. ntnu.nonih.govresearchgate.netresearchgate.net

However, it is worth noting that ⁶⁴Cu-ATSM preparation can be susceptible to thermal degradation, with detectable amounts of free copper observed after autoclaving. tums.ac.ir In vivo stability studies in blood have shown that while ⁶⁴Cu-ATSM is stable in serum in vitro, there can be a rapid disappearance of the intact complex from the blood in vivo, with radioactivity becoming associated with serum proteins or appearing as free ⁶⁴Cu²⁺. snmjournals.orgresearchgate.net This suggests that the in vivo behavior involves more complex processes than simple stability in serum alone. snmjournals.org

Molecular and Cellular Mechanisms of Atsm Cu 64 Interaction

Bioreductive Trapping Hypothesis for Atsm Cu-64 Retention

The prevailing model for this compound retention within cells is the bioreductive trapping hypothesis. frontiersin.orgresearchgate.net This model posits that the neutral, lipophilic Atsm Cu(II)-64 complex can freely diffuse across the cell membrane. nih.govresearchgate.netnih.gov In cells with a highly reductive intracellular environment, such as that found in hypoxic tumors, the copper(II) center of the complex is reduced to copper(I). frontiersin.orgsnmjournals.org This reduction leads to the formation of an unstable Cu(I)-ATSM species, which then dissociates, releasing the radiolabeled copper (Cu-64) from the ATSM ligand. frontiersin.orgnih.gov The liberated radiocopper is then trapped intracellularly, leading to its accumulation. frontiersin.orgnih.gov In contrast, in normoxic cells with a less reductive environment, the Atsm Cu(II)-64 complex is not readily reduced and can diffuse back out of the cell. nih.gov

The intracellular reduction of Atsm Cu(II)-64 is a critical step in its trapping mechanism and is facilitated by various cellular reductants and enzymes. Key molecules implicated in this process are nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govnih.govsnmjournals.org Studies have shown that the reduction of Cu(II)-ATSM is dependent on NADH. nih.govsnmjournals.org

Enzymatic involvement in this process has also been identified. Specifically, NADH-cytochrome b5 reductase and NADPH-cytochrome p450 reductase have been found to contribute to the reduction of this compound. frontiersin.org The activity of these enzymes can be enhanced under hypoxic conditions, further promoting the trapping of the radiotracer. frontiersin.org The reduction process can also be influenced by other intracellular reducing species such as ascorbate (B8700270), L-cysteine, and glutathione (B108866) (GSH), with their efficacy in reducing Atsm Cu(II) being in the order of ascorbate > L-cysteine > GSH. acs.org

Key Molecules and Enzymes in this compound Reduction

| Molecule/Enzyme | Role in this compound Retention | Supporting Evidence |

|---|---|---|

| NADH | Primary electron donor for the reduction of Cu(II)-ATSM. nih.govsnmjournals.org | Studies have demonstrated a direct correlation between NADH levels and 64Cu-ATSM signal. nih.gov |

| NADPH | Contributes to the overall cellular reducing potential, facilitating Cu(II)-ATSM reduction. nih.govnih.gov | A positive correlation exists between baseline 64Cu-ATSM signal and cellular NADPH concentration. nih.gov |

| NADH-cytochrome b5 reductase | Enzymatically catalyzes the reduction of Cu(II)-ATSM. frontiersin.org | Enzymatic assays have confirmed its role in the reduction process. frontiersin.org |

| NADPH-cytochrome p450 reductase | Participates in the enzymatic reduction of the complex. frontiersin.org | Its involvement has been demonstrated in in vitro studies. frontiersin.org |

| Glutathione (GSH) | Contributes to the reducing environment, though less effective than other reductants. acs.org | Baseline 64Cu-ATSM signal correlates with cellular GSH levels. nih.gov |

The redox potential of this compound is a crucial determinant of its selective retention in hypoxic cells. The compound has a low redox potential, which makes it stable in the relatively oxidized environment of normoxic tissues. frontiersin.orgnih.gov However, in the highly reducing environment of hypoxic cells, characterized by an excess of electron donors, the redox potential is sufficiently low to facilitate the reduction of Cu(II) to Cu(I). frontiersin.org

This "over-reduced" state, often a consequence of mitochondrial dysfunction in hypoxic conditions, leads to an accumulation of reducing equivalents like NADH, creating a favorable environment for this compound reduction and subsequent trapping. frontiersin.orgsnmjournals.org Therefore, this compound is considered not just a marker of hypoxia but more broadly an indicator of an over-reduced intracellular state. frontiersin.orgnih.govnih.gov The accumulation of this compound has been shown to correlate with the intracellular levels of key reducing molecules, including NADH and NADPH. nih.gov

Intracellular Fate of this compound and Copper Speciation

Once the Atsm Cu(II)-64 complex is reduced to the unstable Atsm Cu(I)-64, it readily dissociates. frontiersin.orgnih.gov The protonation of the reduced ligand at the N3 and N6 positions is thought to facilitate this dissociation, leading to the release of the copper ion. nih.gov The liberated Cu-64 is then irreversibly trapped within the cell. frontiersin.orgnih.gov This trapping is not solely due to the change in charge but also because the free copper can then bind to various intracellular components. frontiersin.org The ATSM ligand, now protonated to H2-ATSM, is thought to be cleared from the cell. nih.gov

After its release from the ATSM ligand, the radiolabeled copper is believed to be handed over to the cell's natural copper metabolism pathways. snmjournals.org This involves interaction with intracellular copper chaperone proteins. frontiersin.orgnih.gov These chaperones are responsible for safely trafficking copper to various cellular compartments and preventing the accumulation of toxic free copper ions. While the precise interactions are still under investigation, it is hypothesized that the trapped Cu-64 is sequestered by these proteins, contributing to its long-term retention. frontiersin.orgnih.gov Interestingly, one study found that the presence of the copper chaperone Atox1 can decrease the rate of Atsm Cu(II) reduction. acs.org

Determinants of this compound Selectivity beyond Hypoxia

While hypoxia is a primary driver of this compound accumulation, several other factors contribute to its selective uptake and retention in certain tissues and cell types. These determinants suggest a more complex mechanism than simple oxygen-dependent reduction.

Recent studies have highlighted that this compound is a marker of an "over-reduced" cellular state, which can be independent of hypoxia. nih.govnih.govmdpi.com This over-reduced state can arise from mitochondrial dysfunction, leading to an excess of reducing equivalents even under normoxic conditions. acs.org This helps explain the observed uptake of this compound in some normoxic tumor regions. frontiersin.org

The intracellular pH can also influence the stability of the this compound complex and the reaction rates with cellular reductants, potentially affecting its trapping. nih.goviaea.org The acidic environment often found in tumors could contribute to the dissociation of the complex and enhance copper retention. nih.goviaea.org

Determinants of this compound Selectivity

| Determinant | Mechanism of Action | Implication for Selectivity |

|---|---|---|

| Over-reduced Intracellular State | An excess of reducing equivalents (e.g., NADH, NADPH) facilitates the reduction of Cu(II) to Cu(I), leading to trapping. nih.govnih.gov | Explains uptake in both hypoxic and some normoxic tumor cells with altered metabolism. frontiersin.org |

| Copper Transporter Expression | May influence the overall cellular accumulation of radiocopper. nih.govkoreascience.krnih.gov | Could contribute to uptake in non-hypoxic regions with high transporter expression. nih.gov |

| Intracellular pH | Lower pH can decrease the stability of the metal-bis(thiosemicarbazone) complex and alter reaction rates with reductants. nih.goviaea.org | The acidic tumor microenvironment may enhance copper retention. nih.goviaea.org |

Correlation with Over-Reduced Intracellular States

The retention of this compound is strongly correlated with an over-reduced intracellular environment. This state is often, but not exclusively, a characteristic of hypoxic cells where a lack of oxygen disrupts the mitochondrial electron transport chain, leading to an accumulation of reducing equivalents. However, it is crucial to note that an over-reduced state can also arise from mitochondrial dysfunction, independent of oxygen levels.

Once this compound, a lipophilic complex, diffuses across the cell membrane, its fate is determined by the intracellular redox potential. In over-reduced cells, the copper(II) (Cu(II)) center of the molecule is reduced to copper(I) (Cu(I)). This reduction destabilizes the complex, leading to the dissociation of the copper ion from the ATSM ligand. The released Cu(I) is then trapped intracellularly, likely by binding to various cellular components such as copper chaperone proteins. In contrast, in normoxic cells with a balanced redox state, the this compound complex remains intact and is readily washed out of the cell. This differential trapping mechanism is the basis for its use in identifying regions of cellular metabolic distress.

Influence of NADH/NAD+ and NADPH/NADP+ Ratios

The intracellular ratios of nicotinamide adenine dinucleotide (NADH) to its oxidized form (NAD+) and nicotinamide adenine dinucleotide phosphate (NADPH) to its oxidized form (NADP+) are critical determinants of the cellular redox environment and, consequently, of this compound retention. Elevated NADH/NAD+ and NADPH/NADP+ ratios are indicative of an over-reduced state.

Table 1: Correlation of 64Cu-ATSM Uptake with Intracellular Reducing Species

| Reducing Species | Correlation with 64Cu-ATSM Uptake | Significance |

|---|---|---|

| NADH | Positive | Indicates an over-reduced state, leading to the reduction of Cu(II) to Cu(I) and subsequent intracellular trapping. |

| NADPH | Positive | Contributes to the overall cellular reducing capacity, facilitating the retention of 64Cu from the ATSM complex. |

Association with Antioxidant Capacity and Oxidative Stress Markers

The retention of this compound has also been linked to the antioxidant capacity of cells. Cells with high antioxidant capacity often maintain a more reduced intracellular environment to counteract reactive oxygen species (ROS). This over-reduced state, characterized by higher levels of antioxidants such as glutathione (GSH) and antioxidant enzymes, can contribute to the reductive trapping of 64Cu from the this compound complex.

Research has shown that cancer cells with high 64Cu-ATSM uptake exhibit greater steady-state levels of antioxidant proteins and an increased capacity to scavenge ROS. snmjournals.org This suggests that the mechanisms that upregulate antioxidant systems in some cancer cells create an intracellular environment conducive to this compound retention. snmjournals.org Therefore, this compound uptake can serve as an indirect marker of a cell's antioxidant status. Conversely, in the context of certain neurodegenerative diseases, increased 64Cu-ATSM accumulation has been observed in brain regions associated with oxidative stress, suggesting that the compound's retention reflects a dysregulated redox state that can be linked to pathology. nih.gov

Table 2: Research Findings on this compound and Cellular Redox State

| Study Focus | Cell/Model System | Key Finding | Reference |

|---|---|---|---|

| Correlation with Reducing Species | Human cervical and colon cancer cell lines | Baseline 64Cu-ATSM uptake correlates with cellular levels of NADH, NADPH, and GSH. | nih.gov |

| Antioxidant Capacity | Human cancer cells | High 64Cu-ATSM uptake is associated with higher expression of antioxidant proteins (e.g., Nrf2, SOD2, TRX1) and greater ROS scavenging capacity. | snmjournals.orgresearchgate.net |

| Mitochondrial Dysfunction | Mitochondrial DNA-less ρ0 cells | Increased 64Cu-ATSM uptake under normoxia, correlating with NADH and NADPH levels, indicating retention is linked to an over-reduced state independent of oxygen levels. | snmjournals.org |

Cellular Transport and Efflux Mechanisms Affecting this compound

The net intracellular accumulation of this compound is a balance between its influx into the cell and its efflux back into the extracellular space. While passive diffusion plays a key role in its entry, active transport mechanisms can significantly impact its retention.

Membrane Permeability and Passive Diffusion Characteristics

This compound is a neutral, lipophilic molecule with a relatively low molecular weight. researchgate.net These physicochemical properties confer high membrane permeability, allowing it to readily diffuse across the cell membrane and the blood-brain barrier. researchgate.netcancer.gov The cellular uptake of this compound is therefore initially rapid and driven by a concentration gradient. snmjournals.org This passive diffusion is a critical characteristic that enables the compound to access the intracellular environment where its retention is then determined by the metabolic state of the cell. Some studies suggest that in addition to passive diffusion, a facilitated, protein-carrier-mediated penetration mechanism may also contribute to its cellular uptake. cancer.govnih.gov

Impact of Multidrug Resistance Protein Expression on Retention

The expression of multidrug resistance proteins, particularly Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp), can significantly influence the retention of this compound. snmjournals.org MDR1 is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of the cell.

Studies have demonstrated an inverse relationship between MDR1 expression and the retention of 64Cu-ATSM in tumor cells. snmjournals.orgsnmjournals.orgnih.gov Cells with high levels of MDR1 expression exhibit decreased 64Cu-ATSM retention and enhanced efflux of the compound. snmjournals.orgnih.gov Conversely, knockdown of MDR1 expression through RNA interference has been shown to significantly increase 64Cu-ATSM retention and reduce its efflux. snmjournals.orgnih.gov This indicates that this compound, or a metabolite thereof, is a substrate for the MDR1 efflux pump. These findings have important implications for the interpretation of this compound imaging, as the level of MDR1 expression in tumors could modulate the signal independently of the cellular redox state. snmjournals.org

Table 3: Effect of MDR1 Expression on 64Cu-ATSM Retention

| Cell Line/Model | MDR1 Expression Level | 64Cu-ATSM Retention | Efflux Rate | Reference |

|---|---|---|---|---|

| MES-SA/Dx5 (human uterine sarcoma) | High | Decreased | Enhanced | snmjournals.orgsnmjournals.orgnih.gov |

| MES-SA (parental) | Low | Increased (relative to high MDR1) | Reduced (relative to high MDR1) | snmjournals.orgsnmjournals.orgnih.gov |

| MDR1 Knockdown MES-SA/Dx5 | Reduced | Significantly Enhanced | Decreased | snmjournals.orgnih.gov |

Preclinical in Vitro Characterization of Atsm Cu 64

Cellular Uptake and Retention Kinetics in Diverse Cell Lines

The in vitro behavior of Atsm Cu-64 (Copper-64 diacetyl-bis(N4-methylthiosemicarbazone)) is characterized by its cellular uptake and retention, which vary significantly among different cell lines and are heavily influenced by the cellular oxygen environment. nih.govnih.gov This variability underscores the complexity of the tracer's mechanism and its potential disease-site-specific utility. nih.gov

The uptake of this compound into tumor cells is a rapid process. nih.gov Studies have shown that within the initial 20 minutes of exposure, a significant tumor-to-muscle uptake ratio of 4:1 can be achieved, which can increase to 12:1 by 18 hours post-injection in in vivo models. nih.gov However, the kinetics of uptake, maximum accumulation, and retention show considerable variation depending on the specific cell line being studied, with differences observed among prostate carcinoma, fibrosarcoma, breast adenocarcinoma, and squamous cell carcinoma lines. nih.gov

Efflux rates, or the washout of the tracer from cells, are also cell-line dependent. nih.gov Research on EMT6 carcinoma cells demonstrated that under normoxic (normal oxygen) conditions, over 42% of the internalized this compound is washed out after one hour. snmjournals.org In contrast, under hypoxic (low oxygen) conditions, the washout is significantly less, with only 27% of the complex being released from the cells in the same timeframe. snmjournals.org This suggests a selective retention mechanism that is active in a more reducing cellular environment. snmjournals.org The rate of efflux appears to be inversely correlated with the total amount of 64Cu taken up by the cells under anoxic conditions. nih.gov

| Condition | % Washout after 1 Hour |

|---|---|

| Normoxic | >42% |

| Hypoxic | 27% |

The retention of this compound is critically dependent on the oxygen concentration in the cellular microenvironment. nih.gov The compound was developed as a potential marker for tumor hypoxia, and its uptake is significantly higher in hypoxic cells compared to normoxic ones. nih.govcapes.gov.br

In vitro studies using C6 glioblastoma cells showed that a significant increase in this compound uptake occurred only under conditions of severe hypoxia, specifically at 0.5% and 0.2% oxygen levels. nih.govresearchgate.net Under normoxic conditions (21% oxygen), the retention of 64Cu-ATSM in these cells was measured at 20.6 ± 0.7% of uptake per milligram of protein. nih.govresearchgate.net Similarly, in an EMT6 breast cancer model, the uptake of this compound was shown to be dependent on oxygen concentration, with higher accumulation in hypoxic cells and a faster washout from normoxic cells. nih.gov

The relationship between oxygen levels and tracer uptake has been quantified in EMT6 cells. After a one-hour incubation period, the cellular uptake was highest under anoxic conditions and decreased as the oxygen concentration rose. capes.gov.br

| Dissolved Oxygen Concentration (ppm) | % Cellular Uptake |

|---|---|

| 0 | 90% |

| 1,000 | 77% |

| 5,000 | 38% |

| 50,000 | 35% |

| 200,000 (Normoxia) | 31% |

Metabolic Studies of this compound in Cell Culture

The mechanism of this compound retention within cells involves its metabolic transformation, which is linked to the cell's redox state. frontiersin.orgnih.gov

Once inside the cell, the this compound complex, which contains copper in the +2 oxidation state (Cu(II)), undergoes a bioreductive process, particularly under hypoxic conditions. frontiersin.orgresearchgate.net The lipophilic Cu(II)-ATSM complex passively diffuses across the cell membrane. nih.gov In the reducing intracellular environment of a hypoxic cell, it is reduced to an unstable Cu(I)-ATSM species. frontiersin.orgnih.gov

This reduction leads to the dissociation of the complex. frontiersin.org The resulting free copper-64, now in the +1 oxidation state, is trapped and sequestered by intracellular copper-binding proteins and chaperones. frontiersin.orgnih.gov This process effectively prevents the tracer from leaving the cell, leading to its accumulation. frontiersin.org Studies have found that the majority of the intracellular 64Cu resides in the post-mitochondrial supernatant, which is the cellular fluid remaining after the removal of the nucleus and mitochondria. nih.gov The metabolism of the this compound compound is dependent on oxygenation; under anoxic conditions, the intact complex is no longer detectable within two hours of incubation. nih.gov

Investigation of Specific Cellular Pathways and Biomarkers

The uptake and retention of this compound are not solely dependent on hypoxia but can also be influenced by specific cellular metabolic pathways that alter the intracellular redox environment. nih.govnih.gov

Research has uncovered a relationship between this compound retention and the expression of fatty acid synthase (FAS), particularly in prostate cancer cell lines. nih.govnih.gov In some prostate cancers, the fatty acid synthesis pathway is utilized to maintain redox balance under hypoxic conditions. nih.gov This can create a highly reductive intracellular environment, which in turn promotes the reduction and trapping of this compound, even in normoxic areas. nih.gov

A study involving four human prostate cancer cell lines (PC-3, 22Rv1, LNCaP, and LAPC-4) demonstrated this connection. nih.gov When fatty acid synthesis was inhibited using the compound C75, the retention of 64Cu-ATSM under anoxic conditions significantly increased. nih.gov A strong correlation (R² = 0.911) was observed between the level of FAS expression in the cell lines and the percentage increase in 64Cu-ATSM uptake following treatment with the FAS inhibitor. nih.gov This suggests that high FAS expression, by contributing to a reduced intracellular state, may interfere with the hypoxia-selectivity of this compound in certain cancers. nih.gov

| Cell Line | % Increase in Uptake at 15 min (over control) |

|---|---|

| LAPC-4 | 20.9% ± 3.27% |

| PC-3 | 103.0% ± 32.6% |

| LNCaP | 144.2% ± 32.3% |

| 22Rv1 | 200.1% ± 79.3% |

Correlation with CD133+ Cell Populations

The preclinical in vitro characterization of Copper-64-diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM) has revealed a significant correlation with CD133+ cell populations, which are frequently identified as cancer stem-like cells (CSCs). Research using a mouse colon carcinoma model (colon-26) has demonstrated that ⁶⁴Cu-ATSM preferentially accumulates in intratumoral regions with a high density of these CD133+ cells. nih.govresearchgate.net

In a comparative analysis, regions with high uptake of ⁶⁴Cu-ATSM exhibited an 11-fold higher percentage of CD133+ cells compared to regions with high uptake of ¹⁸F-fluorodeoxyglucose (¹⁸FDG) but low ⁶⁴Cu-ATSM uptake. nih.govresearchgate.net This suggests a specific association between ⁶⁴Cu-ATSM accumulation and the presence of this particular cancer cell subpopulation. Further in vitro characterization of CD133+ colon-26 cells has shown that they possess characteristics commonly associated with CSCs, including a high capacity for colony formation and tumor initiation. nih.gov

Moreover, the proportion of CD133+ cells was observed to increase when cultured under hypoxic and glucose-starved conditions. nih.gov Concurrently, the uptake of ⁶⁴Cu-ATSM was also elevated under these same conditions, further strengthening the link between the radiopharmaceutical's accumulation and the CD133+ cell phenotype. nih.gov These findings indicate that ⁶⁴Cu-ATSM could potentially serve as an imaging agent for identifying regions within tumors that are rich in CD133+ cells, which are often associated with therapeutic resistance and metastasis. nih.gov In a human colon carcinoma HT-29 model, it was also shown that intratumoral regions with high ⁶⁴Cu-ATSM uptake displayed an elevated percentage of CD133+ cancer stem-like cells. nih.gov

| Cell Population | Condition | Observation | Reference |

|---|---|---|---|

| CD133+ Colon-26 Cells | High ⁶⁴Cu-ATSM Uptake Regions | 11-fold higher percentage compared to high ¹⁸FDG/low ⁶⁴Cu-ATSM uptake regions. | nih.govresearchgate.net |

| CD133+ Colon-26 Cells | In Vitro Culture | High colony-forming and tumor-initiating ability. | nih.gov |

| CD133+ Colon-26 Cells | Hypoxic and Glucose-Starved Culture | Enlarged proportion of CD133+ cells and increased ⁶⁴Cu-ATSM uptake. | nih.gov |

| CD133+ HT-29 Cells | High ⁶⁴Cu-ATSM Uptake Regions | Elevated percentage of CD133+ cells. | nih.gov |

Responsiveness to Alterations in Cellular Redox State through Pharmacological Interventions

The uptake and retention of ⁶⁴Cu-ATSM are not solely dependent on hypoxia but are also intricately linked to the cellular redox state. nih.govnih.gov In vitro studies have demonstrated that the signal from ⁶⁴Cu-ATSM correlates with the intracellular concentrations of key reducing molecules such as glutathione (B108866), nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and nicotinamide adenine dinucleotide (NADH). nih.govsnmjournals.org

While hypoxia does influence the ⁶⁴Cu-ATSM signal, the effect of redox-active drugs can be even more pronounced. nih.govsnmjournals.org Treatment of hypoxic cells with such drugs has been shown to produce a more dramatic change in the ⁶⁴Cu-ATSM signal than hypoxia alone. nih.govsnmjournals.org This highlights the critical role of the cellular redox environment in modulating the behavior of this radiopharmaceutical. The mechanism of retention involves the reduction of the Cu(II) complex to a less stable Cu(I) form within the cell, which then dissociates, trapping the copper intracellularly. mdpi.com This process is driven by the availability of reducing equivalents within the cell. mdpi.com Therefore, pharmacological manipulation of these redox pathways can directly influence the intracellular accumulation of ⁶⁴Cu.

| Intervention | Cellular Target | Effect on ⁶⁴Cu-ATSM Signal | Condition | Reference |

|---|---|---|---|---|

| Drug-induced alteration of NADH and NADPH metabolism | Cellular Redox State | Significant changes in signal | Normoxic | nih.govnih.gov |

| Treatment with redox-active drugs | Cellular Redox State | More dramatic change than hypoxia alone | Hypoxic | nih.govsnmjournals.org |

Preclinical in Vivo Evaluation of Atsm Cu 64 in Animal Models

Animal Model Selection for Atsm Cu-64 Studies

The choice of an appropriate animal model is fundamental to the preclinical evaluation of this compound, as it must accurately reflect the human condition being studied. Researchers have utilized a range of models to investigate the compound's efficacy in both cancer and non-cancer-related pathologies.

Rodent models are instrumental in oncology research for this compound, primarily due to their ability to host transplanted tumors (xenografts) or develop spontaneous tumors that mimic human cancers. The EMT6 murine mammary carcinoma model has been extensively used to evaluate this compound as a marker for hypoxic (low oxygen) but viable tissue. nih.gov Studies in BALB/c mice bearing EMT6 tumors have been crucial in comparing the uptake of this compound with other tracers. nih.govcapes.gov.br

The 9L gliosarcoma model has also been employed, where it was noted that this compound exhibited a high tumor-to-muscle ratio. snmjournals.org In studies with FaDu xenografts, representing head and neck squamous cell carcinoma, this compound demonstrated rapid tumor uptake. nih.gov Research has also been conducted in hamsters with GW39 human colon cancer tumors to assess the therapeutic potential of this compound. pnas.org While the outline mentions the R3230Ac, FSA, and P22 carcinosarcoma models, specific detailed findings regarding this compound in these particular models were not prominent in the reviewed literature. However, one study did find hypoxia-independent uptake of this compound in the FSA tumor model. snmjournals.org

The application of this compound extends beyond oncology. In the field of cardiology, its potential for imaging hypoxia has been explored in models of cardiovascular disease. An acute myocardial infarction model in rats, created by occluding the left anterior descending coronary artery, was used to visualize hypoxic heart tissue. nih.gov In this model, high accumulation of this compound was observed in ischemic regions that had low perfusion. nih.gov Furthermore, a rabbit model of atherosclerosis has been used to investigate the feasibility of this compound for detecting hypoxia within atherosclerotic plaques, which is believed to be linked to plaque instability. nih.gov

In neuroscience, this compound has been evaluated in animal models of neurological disorders. Alterations in copper levels have been associated with a range of neurodegenerative diseases, including Alzheimer's disease. dovepress.com Studies in a mouse model of Alzheimer's disease have compared the trafficking of this compound with other copper tracers to understand copper dyshomeostasis in the brain. rsc.org These non-oncological models are crucial for defining the broader diagnostic utility of this compound.

Biodistribution and Pharmacokinetic Research in Animal Models

Biodistribution and pharmacokinetic studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted by the body. These studies track the compound's journey and concentration in various organs over time.

Following intravenous administration in animal models, this compound exhibits a distinct pattern of distribution and clearance. In tumor-bearing mice, notable accumulation of the radiotracer is observed in the liver, small intestine, and large intestine within the first 6 hours post-injection. researchgate.netresearchgate.net The hepatobiliary system is a primary route of clearance, with metabolites of this compound becoming apparent in the gut in later imaging. nih.gov

In nontumor-bearing hamsters, the dose-critical organs, meaning those that receive the highest absorbed radiation dose, were identified as the lower and upper large intestine. pnas.org The brain generally shows relatively low uptake, although it is higher than in muscle tissue. snmjournals.org In BALB/c nude mice, significant ⁶⁴Cu accumulation was seen in the liver and intestines. researchgate.net The kidneys also show uptake, but the primary excretion route appears to be through the feces via the hepatobiliary system. pnas.org

| Organ | Relative Uptake/Accumulation | Clearance Pathway | Animal Model | Source |

|---|---|---|---|---|

| Liver | High | Primary site of accumulation and metabolism | Mice, Hamsters | nih.govpnas.orgresearchgate.netresearchgate.net |

| Intestines (Small & Large) | High | Major route for excretion (hepatobiliary) | Mice, Hamsters | nih.govpnas.orgresearchgate.netresearchgate.net |

| Tumor | Variable (Hypoxia-dependent) | Retention in hypoxic regions | Mice, Rats | nih.govsnmjournals.orgnih.gov |

| Kidneys | Moderate | Some renal clearance observed | Mice, Hamsters | pnas.orgresearchgate.net |

| Heart | Low (in normal tissue) | Rapid washout from myocardium | Mice | snmjournals.org |

| Brain | Low | Early uptake followed by washout | Mice, Rats | snmjournals.org |

| Muscle | Low | Used as a background reference | Mice, Rats | snmjournals.orgnih.gov |

The distribution of this compound is a dynamic process that changes over time. Kinetic analyses in animal models reveal a rapid initial uptake of the radiotracer by tumors. nih.gov In EMT6 tumor-bearing mice, optimal tumor uptake was observed as early as 5 to 10 minutes post-injection. nih.govsnmjournals.org While the initial uptake is fast, the tumor-to-muscle ratio, a key indicator of imaging contrast, continues to increase over time, with studies showing this increase over an 18-hour period. nih.gov

Despite the increasing contrast, the spatial distribution of this compound within the tumor appears to stabilize relatively quickly, with no significant spatial changes observed in PET imaging after 20 minutes post-injection. nih.gov In HT29 and H727 tumor models, tumor uptake continued to increase over a 90-minute scan, though the rate of increase differed between the two tumor types. nih.govmdpi.com Long-term retention of this compound in hypoxic tumor tissue is a key feature, with biodistribution studies performed at 1, 2, and 4 hours to confirm this. nih.gov In a glioblastoma model, uptake was detectable as early as 3 hours and continued to increase up to 24 hours post-injection. nih.gov This temporal evolution of uptake underscores the compound's mechanism of being trapped in hypoxic cells. snmjournals.org

Spatial Correlation Studies with Ex Vivo Markers in Animal Tissues

To validate that this compound accumulation corresponds to specific biological features within tissues, researchers perform spatial correlation studies. This involves comparing the distribution of the radiotracer in vivo (via PET imaging) or ex vivo (via autoradiography of tissue slices) with the distribution of known biological markers identified through methods like immunohistochemistry.

A primary focus of these studies has been to confirm this compound's role as a hypoxia-imaging agent. The distribution of this compound has been compared with hypoxia markers such as pimonidazole (B1677889) and EF5 (pentafluorinated 2-nitroimidazole). In an orthotopic glioblastoma model, autoradiography confirmed a hypoxia-dependent tumor uptake, as shown by the spatial overlap between this compound distribution and pimonidazole staining. nih.gov However, the correlation is not always perfect and can be tumor-model dependent. For example, studies in FaDu xenografts found that the microscopic intratumoral distribution of this compound and pimonidazole were not correlated at 1 hour or 18 hours post-injection. nih.gov Similarly, in another study, this compound was found to be a valid PET hypoxia marker in R3230Ac and 9L tumor models when compared to EF5 staining, but not in the FSA model. snmjournals.org

Correlation studies have also been performed with markers of blood flow, such as Hoechst-33342. In FaDu tumors, no spatial correlation was found between this compound and Hoechst-33342 distribution. nih.gov In a rat model of myocardial infarction, this compound uptake was compared with ¹¹C-acetate, a marker for regional perfusion. The results showed that in ischemic (hypoxic) regions with low ¹¹C-acetate accumulation, there was a high accumulation of this compound, confirming its uptake in hypoxic but still perfused tissue. nih.gov These correlation studies are vital for interpreting the signals seen on this compound PET scans and understanding the precise biological environment the tracer is highlighting.

Co-localization with Hypoxia Markers (e.g., Pimonidazole, EF5, CAIX)

The evaluation of this compound as a hypoxia-specific imaging agent in preclinical animal models has often involved direct comparison with established hypoxia markers. Studies have shown that the validity of this compound as a marker for hypoxia is highly dependent on the tumor type. snmjournals.org For instance, in rat models with R3230Ac mammary adenocarcinoma and 9L glioma tumors, a close spatial correlation was observed between the distribution of this compound on autoradiography and the hypoxic areas identified by the marker EF5. snmjournals.orgsnmjournals.org Similarly, in an orthotopic C6 glioblastoma model, this compound uptake, confirmed by autoradiography, showed spatial overlapping with regions stained positive for pimonidazole. nih.gov These pimonidazole-positive regions also corresponded to areas with high expression of other hypoxia-inducible proteins, such as HIF-1α and Carbonic Anhydrase IX (CAIX). nih.gov

However, this correlation does not hold true for all tumor types. snmjournals.org In a key study, fibrosarcoma (FSA) tumors showed no correlation between this compound uptake and hypoxia as marked by EF5 binding. snmjournals.orgsnmjournals.org This lack of co-localization in certain tumor models has also been observed with pimonidazole and CAIX. snmjournals.orgnih.gov Further investigation in the C6 glioblastoma model revealed that while this compound does accumulate in severely hypoxic, pimonidazole-positive areas, it is also found in moderately labeled regions at the tumor's periphery where there is no evidence of hypoxia based on pimonidazole, HIF-1α, HIF-2α, or CAIX staining. nih.gov This suggests that while this compound co-localizes with traditional hypoxia markers in specific cancer models like adenocarcinoma and glioma, its uptake mechanism can be independent of hypoxia in others, such as fibrosarcoma. frontiersin.org

Co-localization of this compound with Hypoxia Markers in Preclinical Tumor Models

| Tumor Model | Hypoxia Marker | Correlation with this compound | Reference |

|---|---|---|---|

| R3230Ac Mammary Adenocarcinoma | EF5 | Positive Correlation | snmjournals.orgsnmjournals.org |

| 9L Glioma | EF5 | Positive Correlation | snmjournals.orgsnmjournals.org |

| FSA Fibrosarcoma | EF5, Pimonidazole, CAIX | No Correlation | snmjournals.orgsnmjournals.org |

| C6 Glioblastoma (Orthotopic) | Pimonidazole, CAIX, HIF-1α | Mixed (Positive in hypoxic core, but also present in non-hypoxic periphery) | nih.gov |

Association with Vascular Perfusion Markers (e.g., Hoechst 33342)

The relationship between this compound accumulation and tumor vascularity has been investigated using perfusion markers like Hoechst 33342. snmjournals.orgnih.gov In tumor models where this compound uptake does not correlate with hypoxia, it has instead been linked to blood perfusion. snmjournals.org For example, in FSA fibrosarcoma tumors, elevated this compound uptake was observed in well-perfused areas, as identified by the vascular perfusion marker Hoechst 33342. snmjournals.orgsnmjournals.org This indicates a correlation between the tracer's uptake and vascular perfusion rather than hypoxia in this specific tumor line. snmjournals.org

Conversely, in studies of orthotopic C6 glioblastoma, Hoechst 33342 staining was used to identify the dense tumor core, which was also found to be the hypoxic region where this compound accumulated alongside pimonidazole. nih.gov However, some studies have noted a lack of correlation between the microscopic intratumor distribution of this compound and the perfusion marker Hoechst-33342 in other brain tumor models. nih.gov The timing of imaging is also a critical factor; early distribution of this compound (within 20 minutes post-injection) has shown a strong positive spatial correlation with highly perfused areas, while at later time points (18 hours post-injection), this spatial correlation with perfused areas is lost. frontiersin.orgnih.gov

Inter-Tumor Variability in this compound Uptake in Preclinical Models

Significant heterogeneity in this compound uptake has been observed across different preclinical tumor models. nih.gov This variability highlights that the tracer's accumulation is not universally indicative of hypoxia across all cancer types. snmjournals.org The contrasting findings between different tumor lines, such as the strong hypoxia correlation in adenocarcinoma and glioma versus the lack of correlation in fibrosarcoma, underscore this inter-tumor variability. frontiersin.org This suggests that the underlying biological and metabolic characteristics of the tumor play a crucial role in the retention of this compound. nih.gov

Factors Influencing Differential Accumulation in Various Tumor Lines

Several factors are believed to contribute to the differential accumulation of this compound in various tumor lines:

Tumor-Dependent Redox Status : The retention mechanism of this compound is linked to the intracellular reduction of the Cu(II) complex to Cu(I). nih.gov It has been suggested that the tracer is not strictly a marker of low oxygen but rather of an "over-reduced" intracellular state. frontiersin.orgnih.gov Tumors may have inherently different redox potentials. nih.gov Some tumor types might possess a lower-than-average redox potential with high concentrations of cellular reductants, which would cause the trapping of this compound in both hypoxic and well-oxygenated areas, explaining the hypoxia-independent uptake in models like fibrosarcoma. nih.gov

Expression of Copper Transporters : In vivo studies on glioblastoma models have shown that while this compound accumulates in hypoxic regions, it also appears in non-hypoxic areas at the tumor periphery. nih.gov These non-hypoxic regions were found to have high expression of copper transporters, specifically DMT-1 and CTR1. nih.govresearchgate.net This suggests that in some tumors, the expression levels of copper transport proteins may facilitate the uptake of the tracer, independent of the local oxygen concentration. nih.gov

General Copper Metabolism : The in vivo behavior of this compound may also be influenced by the cell's general copper metabolism pathways. nih.gov Studies comparing the biodistribution of this compound with that of 64Cu-acetate in EMT6 and CaNT tumor models found that the distribution of radiocopper from both compounds was essentially similar in vivo. ox.ac.uk This suggests that once the copper is released from the ATSM complex, its subsequent fate and retention could be governed by the cell's natural copper processing mechanisms, which may vary between different tumor lines. nih.gov

Cellular Efflux Mechanisms : The expression of drug efflux pumps, such as P-glycoprotein, could also influence the net retention of the tracer. frontiersin.org

Impact of Physiological Parameters on this compound Distribution in Animal Models

The distribution and uptake of this compound in animal models are not solely dependent on the cellular characteristics of the tumor but are also significantly influenced by broader physiological parameters, most notably regional blood flow. pnas.orgmdpi.com

Influence of Regional Blood Flow on Uptake

The influence of regional blood flow on this compound uptake is strongly dependent on the time elapsed since injection. nih.gov

Early Phase Uptake : Immediately following administration, the delivery and initial uptake of this compound are largely dependent on blood flow and perfusion. nih.gov Pharmacokinetic analyses in human tumor xenografts in mice have demonstrated a strong and significant correlation between early tracer uptake (within the first 5 minutes) and the kinetic parameter k1, which represents tracer delivery and is closely related to perfusion. mdpi.com Studies have confirmed a strong positive spatial correlation between this compound distribution and highly perfused areas within the first 20 minutes of injection. frontiersin.org

Late Phase Uptake : At later time points, as the tracer is selectively trapped and retained in hypoxic cells, its distribution becomes increasingly independent of blood flow. nih.gov For example, 18 hours after injection, the spatial correlation between this compound and perfused areas is no longer present. frontiersin.orgnih.gov This is further supported by ex vivo imaging experiments comparing this compound with the flow tracer 64Cu-pyruvaldehyde-bis(N4-methylthiosemicarba-zone) (Cu-PTSM); while Cu-PTSM showed uniform distribution throughout the tumor, reflecting perfusion, this compound uptake was heterogeneous, indicating selective trapping independent of uniform flow. nih.govsnmjournals.org

Furthermore, direct manipulation of tumor blood flow has been shown to affect this compound retention. The use of vasodilators like hydralazine, which can decrease blood flow specifically to tumors, has been shown to improve the retention of this compound, reinforcing the link between tumor perfusion and the agent's pharmacokinetics. pnas.org

Influence of Blood Flow on this compound Uptake Over Time

| Time Post-Injection | Relationship to Blood Flow/Perfusion | Primary Mechanism | Reference |

|---|---|---|---|

| Early Phase (~0-20 min) | Strongly Correlated | Perfusion-dependent delivery | nih.govmdpi.com |

| Late Phase (>1 hour) | Independent/No Correlation | Hypoxia-dependent trapping and retention | frontiersin.orgnih.gov |

Comparative Preclinical Studies of Atsm Cu 64

Comparative Analysis with Other Hypoxia-Targeted Preclinical Imaging Agents

Advantages and Disadvantages Relative to 18F-Fluoromisonidazole (18F-FMISO)

Atsm Cu-64 and 18F-FMISO are both prominent radiotracers for imaging tumor hypoxia, yet they exhibit distinct characteristics in preclinical models. nih.gov One of the primary advantages of this compound is its rapid clearance from normoxic tissues, which allows for imaging shortly after administration and results in high tumor-to-background contrast. semanticscholar.orgresearchgate.net In contrast, 18F-FMISO demonstrates slower in vivo accumulation and clearance, often requiring longer waiting periods for optimal image contrast. viamedica.ple-century.us

Preclinical studies have shown a strong correlation between the regional distribution of this compound and 18F-FMISO in certain tumor models. For instance, in a 9L glioma model, the regional distribution of 18F-FMISO showed an excellent correlation with this compound, with R² values of 0.84 at 10 minutes and 0.86 at 24 hours post-injection of this compound. nih.gov This suggests that both tracers identify similar hypoxic regions within these tumors. nih.gov Furthermore, in a C6 glioblastoma model, this compound uptake was significantly greater than 18F-FMISO in the tumor, with tumor-to-contralateral brain ratios of 2.10 ± 0.33 for this compound compared to 1.42 ± 0.22 for 18F-FMISO. nih.gov

However, a notable disadvantage of this compound is that its retention can be cell-line dependent, and its mechanism is not solely reliant on hypoxia, but also on the cell's redox potential. nih.govnih.gov In some tumor models, the distribution of this compound at early time points may not consistently correspond with hypoxia markers, only showing agreement at later times (16–24 hours post-injection). nih.gov 18F-FMISO, while having its own limitations like slow kinetics, is considered a more direct and robust marker of hypoxia due to its well-understood mechanism of bioreductive activation and covalent binding in hypoxic cells. nih.gov Another consideration is the longer half-life of Copper-64 (12.7 hours) compared to Fluorine-18 (109.8 minutes), which can be advantageous for logistical reasons and for studying biological processes over extended periods, but also contributes to a less favorable dosimetry profile for this compound. semanticscholar.orgnih.gov

Comparative Data: this compound vs. 18F-FMISO

| Feature | This compound | 18F-FMISO | Source(s) |

| Kinetics | Rapid uptake and clearance from normoxic tissue | Slower accumulation and clearance | semanticscholar.orgviamedica.ple-century.us |

| Image Contrast | High tumor-to-background ratio | Lower tumor-to-background ratio | researchgate.netviamedica.pl |

| Correlation (9L Glioma) | R² = 0.84 (10 min), R² = 0.86 (24h) | Reference tracer | nih.gov |

| Tumor/Contralateral Ratio (C6 Glioblastoma) | 2.10 ± 0.33 | 1.42 ± 0.22 | nih.gov |

| Mechanism | Hypoxia and redox potential dependent | Bioreductive activation in hypoxia | nih.govnih.gov |

| Half-life of Radioisotope | 12.7 hours (Cu-64) | 109.8 minutes (F-18) | semanticscholar.orgnih.gov |

Comparison with Other Bis(thiosemicarbazone) Complexes (e.g., 64Cu-PTSM)

Within the family of bis(thiosemicarbazone) complexes, this compound is often compared to 64Cu-pyruvaldehyde-bis(N4-methylthiosemicarbazone) (64Cu-PTSM), which is considered a perfusion agent rather than a hypoxia-selective tracer. nih.govsnmjournals.org The key difference lies in their redox potentials, with this compound being more readily reduced and trapped in hypoxic cells. snmjournals.org

In vitro studies using EMT6 carcinoma cells demonstrated that the uptake of this compound was dependent on oxygen concentration, with 90% uptake at 0 ppm oxygen and 31% at 2 x 10^5 ppm oxygen after 1 hour. nih.gov In contrast, 64Cu-PTSM showed high uptake (83-85%) regardless of the oxygen concentration, confirming its perfusion-dependent nature. nih.gov Ex vivo autoradiography of EMT6 tumors following co-injection of both tracers revealed a uniform distribution of 60Cu-PTSM throughout the tumor, while this compound showed heterogeneous uptake, indicative of selective trapping in hypoxic regions. nih.gov However, it is important to note that the retention of both this compound and 64Cu-PTSM can be influenced by the expression of the multidrug resistance protein 1 (MDR1), which can enhance their efflux from tumor cells. snmjournals.org

Comparative Data: this compound vs. 64Cu-PTSM

| Feature | This compound | 64Cu-PTSM | Source(s) |

| Primary Indication | Hypoxia Imaging | Perfusion Imaging | nih.govsnmjournals.org |

| In Vitro Uptake (EMT6 cells) | Oxygen-dependent (90% at 0 ppm O₂) | Oxygen-independent (83-85%) | nih.gov |

| Ex Vivo Tumor Distribution | Heterogeneous (hypoxia-selective) | Uniform (perfusion-dependent) | nih.gov |

| Influence of MDR1 | Retention can be decreased by MDR1 expression | Retention can be decreased by MDR1 expression | snmjournals.org |

Insights from Comparisons with Ionic Copper Salts (e.g., 64Cu-Acetate) in Preclinical Studies

To investigate the role of copper metabolism in the uptake of this compound, preclinical studies have compared it with simple ionic copper salts like 64Cu-acetate. These studies have provided intriguing insights, suggesting that the distribution of radiocopper from this compound in some tumors may partially reflect copper processing rather than being solely a direct indicator of hypoxia. snmjournals.orgnih.gov

In mice bearing CaNT or EMT6 tumors, the biodistribution and dynamic PET data for this compound and 64Cu-acetate were broadly similar. snmjournals.orgnih.gov At 15 minutes post-injection, copper retention in tumors was higher for 64Cu-acetate, but at 2 and 16 hours, the values were similar for both compounds. snmjournals.orgresearchgate.net Interestingly, colocalization with the hypoxia marker EF5 was evident for both this compound and 64Cu-acetate at 16 hours, but not at the earlier time points of 15 minutes or 2 hours. snmjournals.orgresearchgate.net This suggests that at later time points, the accumulation of copper, whether delivered as a complex or an ionic salt, correlates with hypoxic regions. snmjournals.org In vitro, however, a substantially lower uptake was observed for 64Cu-acetate, although this uptake did show some hypoxia selectivity. snmjournals.orgresearchgate.net

Comparative Data: this compound vs. 64Cu-Acetate

| Feature | This compound | 64Cu-Acetate | Source(s) |

| In Vivo Biodistribution (CaNT/EMT6 tumors) | Broadly similar | Broadly similar | snmjournals.orgnih.gov |

| Tumor Retention (15 min) | Lower | Higher | snmjournals.orgresearchgate.net |

| Tumor Retention (2h & 16h) | Similar | Similar | snmjournals.orgresearchgate.net |

| Colocalization with Hypoxia (EF5) | Evident at 16h, not at 15 min or 2h | Evident at 16h, not at 15 min or 2h | snmjournals.orgresearchgate.net |

| In Vitro Uptake | High | Substantially lower | snmjournals.orgresearchgate.net |

Development of Atsm Cu 64 Derivatives and Analogues

Ligand Modification Strategies for Improved Preclinical Performance

Modifying the ligand structure of Cu-ATSM and related bis(thiosemicarbazone) (BTSC) complexes is a key strategy to enhance their properties for targeted imaging and therapy. These modifications can influence factors such as lipophilicity, redox potential, and in vivo stability, ultimately impacting their biodistribution and selectivity.

Alterations to Lipophilicity and Redox Potential for Enhanced Selectivity

The biological behavior and selectivity of copper bis(thiosemicarbazone) complexes are influenced by several factors, including lipophilicity and redox potential. Altering the alkyl groups attached to the bis(thiosemicarbazone) ligand allows for control over the rate of reduction, reoxidation by molecular oxygen, and dissociation, leading to different classes of complexes tums.ac.ir. Complexes with two alkyl groups at the diimine backbone tend to have a low redox potential, are difficult to reduce, and dissociate slowly, which can facilitate reoxidation by O₂ back to the Cu(II) form tums.ac.ir.

Studies have shown that lowering the redox potential of ⁶⁴Cu-BTSC complexes by alkylating them at both the R¹ and R² positions can result in greater hypoxia selectivity nih.gov. Furthermore, decreasing the lipophilicity of these complexes, without significantly altering their reduction potentials, has been demonstrated to improve their rate of washout from normoxic tissues, thereby increasing the hypoxic-to-normoxic tissue contrast nih.gov. For example, complexes less lipophilic than ⁶⁴Cu-ATSM have shown significant gains in hypoxic-to-normoxic contrast researchgate.net.

The substituents at the diimine backbone (Q1 and Q2 positions) are considered primary determinants of the complex's redox potential. Replacing hydrogen with alkyl groups at these positions progressively lowers the Cu(I/II) redox potential ucl.ac.uk. Alkyl substitutions on the terminal amino groups (R1, R2, R3, and R4) have less impact on the Cu(I/II) redox potential but are effective in controlling lipophilicity ucl.ac.uk. Low redox potentials (e.e., below -0.5 V vs. Ag/AgCl) have been found to be essential for hypoxia selectivity ucl.ac.uk.

Preclinical evaluations of new analogues with reduced lipophilicity are ongoing to address issues such as variable hypoxia selectivity observed with ⁶⁴Cu-ATSM in some studies tums.ac.ir.

Structure-Activity Relationship Investigations within the Thiosemicarbazone Class

Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to the thiosemicarbazone ligand structure impact the biological activity and selectivity of their copper complexes. These studies aim to identify the structural features that contribute to desired properties, such as enhanced hypoxia selectivity or improved tumor uptake.

SAR studies within the bis(thiosemicarbazone) class have focused on the effects of different substitution patterns in the ligands on the complexes' properties and biological behavior nih.govnih.gov. These investigations have shown well-defined relationships linking ligand alkylation patterns with the redox potential and lipophilicity of the resulting copper complexes ucl.ac.uk.

Quantitative SAR (QSAR) models have been developed to predict the properties of Cu(II)-chelating ligands based on their molecular descriptors nih.gov. These models can help in designing improved hypoxia imaging agents and provide insights into the mechanisms of hypoxia selectivity nih.govnih.gov. For instance, a successful QSAR model showed a correlation between predicted and experimental test sets for a series of 21 Cu(II) complexes, demonstrating the ability to estimate hypoxic conditions through imaging based on structural features nih.gov.

Investigations have also explored the relationship between the structure and activity of bis-thiosemicarbazone ligands and their copper complexes, particularly concerning antiproliferative activity against tumor cells asianjpr.com. These studies have indicated that the presence of hydrophobic moieties at diimine points and terminal nitrogen can decrease antiproliferative activity asianjpr.com.

Exploration of Novel Chelator Systems for Copper-64 Labeling

Beyond the modification of the ATSM ligand itself, research is also directed towards exploring novel chelator systems for complexing with copper-64. This broader research area is relevant to the development of ⁶⁴Cu-labeled radiopharmaceuticals, including potential future derivatives or alternatives to ATSM, by providing new frameworks for attaching ⁶⁴Cu to targeting molecules.

The development of novel bifunctional chelates for attaching copper-64 to biomolecules has been an active area of research researchgate.netnih.gov. Many of these chelates aim to provide improved in vivo stability and allow for radiolabeling under milder conditions compared to some earlier methods researchgate.netnih.gov.

Various chelator systems have been investigated for ⁶⁴Cu labeling, including macrocyclic and acyclic ligands. Bis(thiosemicarbazones) are noted as important acyclic copper chelators that readily react with Cu²⁺ to form neutral, stable, and relatively lipophilic complexes iaea.org. Macrocyclic chelators, such as those based on cyclen and sarcophagine frameworks, have also been explored for their ability to form stable ⁶⁴Cu complexes thno.orgmdpi.com. For example, sarcophagine-based bifunctional chelators have demonstrated great in vivo stability and high radiolabeling efficiency under mild conditions thno.org.

Studies have evaluated the labeling efficiency and in vitro/in vivo stability of novel chelators. For instance, two triazacyclononane analogs, C-NE3TA and N-NE3TA, were evaluated for their labeling efficiency with ⁶⁴Cu at room temperature, showing high labeling efficiency and good stability in rat serum nih.gov. Another study investigated S-rich polyazamacrocyclic chelators, with DO2A2S showing high molar activity labeling under mild conditions and excellent integrity in human serum mdpi.com.

The continuous research and development of new copper chelators are focused on obtaining molecules with suitable tissue targeting conditions and studying their stability and biological properties iaea.org. This includes the design and synthesis of new hexadentate and pentadentate NOTA analogues as potential chelators for ⁶⁴Cu researchgate.net.

Data Tables

Based on the search results, here are some data points that can be presented in interactive tables:

Table 1: Hypoxic-to-Normoxic Contrast Ratios for ⁶⁴Cu-ATSM and Analogues nih.govresearchgate.net

| Complex | Hypoxic-to-Normoxic Contrast Ratio (5 min hypoxia) | Hypoxic-to-Normoxic Contrast Ratio (25 min hypoxia) |

| ⁶⁴Cu-ATSM | 6:1 | 8:1 |

| ⁶⁴Cu-ATS | 9:1 | 14:1 |

| ⁶⁴Cu-CTS | 10:1 | 17:1 |

Table 2: Normoxic Cardiac Retention of ⁶⁴Cu-ATSM and Analogues nih.govresearchgate.net

| Complex | Normoxic Cardiac Retention (%ID) at 90 min |

| ⁶⁴Cu-ATSM | 0.25 ± 0.04 |

| ⁶⁴Cu-ATS | 0.24 ± 0.03 |

| ⁶⁴Cu-CTS | 0.13 ± 0.02 |

Table 3: Stability of ⁶⁴Cu-Chelates in Rat Serum nih.gov

| Chelator | % Intact after 48 h in Rat Serum |

| ⁶⁴Cu-N-NE3TA | 96.1 |

| ⁶⁴Cu-C-NE3TA | 90.5 |

| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9 |

| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9 |